Methyl 13-methylpentadecanoate
Description
Contextualization of Methyl 13-methylpentadecanoate within Advanced Lipidomics and Natural Products Chemistry
This compound is a specific type of anteiso-branched-chain fatty acid methyl ester. acs.orglarodan.com In the realm of advanced lipidomics, which involves the comprehensive analysis of lipids in biological systems, the identification and quantification of specific FAMEs like this compound are critical for understanding complex lipid profiles. rsc.org The development of sophisticated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has enabled the precise identification of such branched-chain isomers. rsc.orggcms.cz
In natural products chemistry, this compound has been identified in various natural sources. For instance, it has been found in the bioactive fraction of Anisomeles malabarica extract, the microalga Chlorella variabilis, and in baboon liver lipids. caymanchem.com Its presence in these diverse organisms highlights its potential as a biomarker and a compound with interesting biological activities.
Below is a table detailing the key identifiers and properties of this compound:
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 5487-50-3 | larodan.comnih.gov |
| Molecular Formula | C17H34O2 | larodan.comnih.gov |
| Molecular Weight | 270.45 g/mol | larodan.com |
| Synonyms | Methyl 13-methyl Pentadecanoate Acid, SFE 17:0 | caymanchem.com |
Significance of Branched-Chain Fatty Acids and Their Methyl Esters in Biological Systems Research
Branched-chain fatty acids are integral components of cell membranes, where they play a crucial role in regulating membrane fluidity. plos.orgfrontiersin.org Compared to their straight-chain counterparts, the methyl branching in BCFAs disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity. frontiersin.org This property is particularly important for organisms living in diverse environmental conditions. frontiersin.org
The biosynthesis of BCFAs is closely linked to the metabolism of branched-chain amino acids. frontiersin.org In many bacteria, iso- and anteiso-fatty acids are major constituents of membrane lipids. nih.gov For example, a high content of anteiso-branched-chain fatty acids can enhance the resistance of certain bacteria to environmental stresses and play a role in their pathogenesis. oup.com Research on the nematode Caenorhabditis elegans has demonstrated that monomethyl branched-chain fatty acids are essential for its growth and development. plos.org
The analysis of FAME profiles, including those of branched-chain fatty acids, is a valuable tool in bacterial identification and classification, a technique known as microbial fingerprinting. ajbls.com
Overview of Current Research Trajectories and Unaddressed Questions Pertaining to this compound
Current research is increasingly focusing on the specific biological functions of individual branched-chain fatty acids and their methyl esters. acs.org While the general role of BCFAs in membrane dynamics is established, the precise signaling pathways and molecular interactions of specific compounds like this compound are still being elucidated.
Recent studies have pointed to the potential of dietary BCFAs in various health-related aspects, including anti-inflammatory and lipid-lowering effects. acs.org However, the specific contributions of individual BCFAs, such as 13-methylpentadecanoic acid (the parent fatty acid of this compound), to these effects remain an active area of investigation.
Key unanswered questions include:
What are the specific enzymes and regulatory pathways involved in the biosynthesis and metabolism of this compound in different organisms?
What are the precise molecular targets of this compound and its parent fatty acid, and how do they exert their biological effects?
What is the full extent of the distribution of this compound in the natural world, and what are its ecological implications?
Further research, employing advanced analytical and molecular biology techniques, is necessary to fully uncover the biological significance and potential applications of this intriguing branched-chain fatty acid methyl ester.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 13-methylpentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-4-16(2)14-12-10-8-6-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGDXZRZDAJTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339164 | |
| Record name | Methyl 13-methylpentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5487-50-3 | |
| Record name | Methyl 13-methylpentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Natural Distribution of Methyl 13 Methylpentadecanoate in Biological Matrices
Identification in Microbial Metabolic Products and Fermentation Broths
The presence of Methyl 13-methylpentadecanoate has been noted in the metabolic byproducts of certain microorganisms, highlighting its role in microbial biochemistry.
Detection in Actinomycete-Derived Volatile Constituents (e.g., Micromonospora aurantiaca)
Research into the volatile components produced by the actinomycete Micromonospora aurantiaca has led to the identification of this compound. beilstein-journals.org This finding suggests its contribution to the characteristic volatile profile of this microorganism.
Characterization in Plant Extracts and Botanical Samples
This compound has been characterized as a constituent in various plant extracts, indicating its distribution across the plant kingdom.
Isolation from Justicia schimperiana Root Extracts
Studies conducted on the chemical composition of Justicia schimperiana root extracts have successfully isolated this compound. haramaya.edu.et In one such study utilizing GC-MS analysis on a petroleum ether extract, this compound was identified among sixteen other chemical components. haramaya.edu.et
Presence in Anacardium occidentale (Cashew) Fruit Juice
The analysis of chemical components in the fruit juice of Anacardium occidentale, commonly known as the cashew, has revealed the presence of this compound. iljs.org.ng Specifically, it was detected in the methanol (B129727)/dichloromethane (B109758) fraction of the juice with a relative abundance of 1.46%. iljs.org.ng
Identification in Hura crepitans (Sandbox Tree) Leaves and Stem Bark Extracts
This compound has been identified in extracts from the leaves and stem bark of the Hura crepitans tree. uwi.eduacademicjournals.org It was isolated along with other compounds such as daphnetoxin (B1198267) acid, huratoxin, and apocynin. uwi.educore.ac.uk
Occurrence as a Component in Atriplex halimus Extracts
In studies of Atriplex halimus, or Mediterranean saltbush, this compound has been detected, particularly noted as a predominant compound in the aqueous extract. researchgate.net It has been identified alongside other compounds like methyl veratrate, 2,4-dimethoxyphenol, and 4-vinylguaiacol in the aqueous extract of this plant. researchgate.netresearchgate.net
Data on the Occurrence of this compound
| Biological Source | Matrix/Extract Type | Method of Detection | Key Findings | Reference(s) |
| Micromonospora aurantiaca | Volatile Constituents | Gas Chromatography | Identified as a volatile component. | beilstein-journals.org |
| Justicia schimperiana | Root Extract (Petroleum Ether) | GC-MS | One of 16 identified chemical components. | haramaya.edu.et |
| Anacardium occidentale | Fruit Juice (Methanol/DCM fraction) | GC-MS | Detected with a relative abundance of 1.46%. | iljs.org.ng |
| Hura crepitans | Leaves and Stem Bark Extracts | Chromatographic Techniques, UV, IR, NMR | Isolated and characterized. | uwi.eduacademicjournals.orgcore.ac.uk |
| Atriplex halimus | Aqueous Extract | Not Specified | Predominant compound in the aqueous extract. | researchgate.netresearchgate.net |
Compounds in Morus Species Extracts
Research into the chemical composition of Morus (mulberry) species has led to the identification of various fatty acid methyl esters. While one study highlighted methyl-14-methyl-pentadecanoate as a main compound in the alcoholic extract of Morus alba, further analysis of different fractions and species within the Morus genus is required to fully elucidate the distribution of its isomers, including this compound. innovareacademics.in
Characterization in Animal-Derived Lipids and Secretions
This compound is a notable component of various lipids and secretions found in animals, including humans.
Detection in Human Vernix Caseosa
Vernix caseosa, the waxy substance covering newborn infants, is known to have a complex lipid composition, rich in branched-chain fatty acids. nih.gov Studies have confirmed the presence of this compound (anteiso-16:0) in vernix caseosa through tandem mass spectrometry of its molecular ion. nih.gov This analytical technique allows for the unambiguous identification of the branch location within the fatty acid methyl ester. nih.gov
Identification in Lanolin Components
Lanolin, the wax secreted by the sebaceous glands of wool-bearing animals, shares some compositional similarities with human vernix caseosa. It serves as another source for the study of branched-chain fatty acids. nih.goviastate.edu this compound has been identified as a component of lanolin, which is utilized as a source material for the isolation and characterization of various branched-chain fatty acid methyl esters not always present in vernix caseosa. nih.gov
Discovery in Marine Organism Metabolites
The metabolic products of marine organisms are a rich source of diverse chemical compounds, including branched-chain fatty acids.
Characterization in Microalgae (e.g., C. variabilis)
The fatty acid profiles of various microalgae species have been investigated for their potential applications. While specific data for Chlorella variabilis was not found, studies on other green microalgae like Monoraphidium convolutum have detailed their fatty acid methyl ester (FAME) composition. ekb.eg These analyses often focus on major fatty acids for applications like biodiesel and may not always detail the presence of minor branched-chain fatty acids like this compound. ekb.egresearchgate.net Further detailed lipidomic studies on C. variabilis are needed to confirm the presence of this specific compound.
Data Tables
Table 1: Occurrence of this compound in Biological Sources
| Biological Source | Sample Type | Finding | Reference |
| Human | Vernix Caseosa | Detected and structurally characterized. | nih.gov |
| Sheep | Lanolin | Identified as a component. | nih.gov |
| Goat | Margarine | Identified as a minor component in the fatty acid profile. | researchgate.net |
Identification in Marine Sponge Extracts (e.g., Higginsia sp.)
The investigation of fatty acid profiles in marine organisms, particularly sponges, has revealed a complex array of lipid constituents. Sponges of the genus Higginsia have been a subject of such studies to identify their secondary metabolites. Analysis of the saponifiable matter from Higginsia sp. collected from the Red Sea has been performed using Gas Chromatography-Mass Spectrometry (GC-MS). ekb.egresearchgate.net This process involves the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs) for analysis. ekb.eglabtorg.kz
In a specific study on Higginsia sp., the saponifiable matter was found to contain a mixture of saturated and unsaturated fatty acid methyl and ethyl esters. ekb.egresearchgate.net The analysis successfully identified numerous compounds, with the major FAMEs being oleic acid methyl ester and hexadecanoic acid methyl ester (palmitic acid methyl ester). ekb.eg However, a significant portion of the compounds, approximately 30.09%, could not be identified from the GC/MS data. ekb.egresearchgate.net While a diverse range of fatty acids is characteristic of sponges in the order Halichondrida, to which Higginsia belongs, the explicit identification of this compound in extracts of Higginsia sp. is not detailed in the available scientific literature. ekb.egresearchgate.net The presence of this specific branched-chain fatty acid methyl ester may be possible among the unidentified or minor components, but it has not been confirmed.
Comparative Analysis of Isomeric Abundance and Distribution Across Natural Sources
This compound is a member of the monomethyl branched-chain fatty acids (mmBCFAs), a class of lipids found across various domains of life, from bacteria to mammals. plos.org These fatty acids are characterized by a single methyl group on the carbon chain. The position of this methyl group defines the isomer, most commonly as iso (penultimate carbon) or anteiso (antepenultimate carbon). researchgate.net this compound is classified as an anteiso-branched fatty acid ester (anteiso-C16:0 methyl ester). superchroma.com.tw
The distribution and relative abundance of iso and anteiso isomers vary significantly depending on the natural source. In many bacteria, mmBCFAs are major components of the cell membrane, where they regulate fluidity. plos.org For instance, Bacillus subtilis has a fatty acid profile where BCFAs can constitute over 75% of the total. nih.gov
In eukaryotes, the occurrence of mmBCFAs is more sporadic but has been noted in various organisms and tissues. plos.org For example, this compound has been identified as a component of floral fragrances in the family Orchidaceae (orchids). researchgate.net It has also been detected in the emissions from the burning of biomass, such as pine, ground cover, and grass. copernicus.org
In mammals, BCFAs are present in lower concentrations in internal tissues but can be major components of external secretions like vernix caseosa. nih.gov They are also found in human blood, skin, and brain tissues. plos.org A significant dietary source of BCFAs for humans is ruminant fat, found in dairy products and meat. researchgate.net Analysis of dairy products like cheese often shows a complex profile of BCFAs, with iso-17:0 frequently being the most abundant. researchgate.net The comparative analysis highlights that while straight-chain fatty acids are generally more common, branched-chain isomers like this compound and its counterparts are widespread, with their abundance and specific isomeric form being highly dependent on the biological system of origin.
Table 1: Occurrence of this compound in Various Natural Sources
| Natural Source | Family/Type | Compound Identified | Method of Identification |
|---|---|---|---|
| Floral Scent | Orchidaceae | This compound | Gas Chromatography/Mass Spectrometry |
| Biomass Smoke | Pine, ground, and grass | This compound | Gas Chromatography/Mass Spectrometry |
Table 2: General Distribution of Branched-Chain Fatty Acid Isomers in Select Sources
| Source | Common Isomers Found | Relative Abundance Notes |
|---|---|---|
| Bacteria (e.g., Bacillus subtilis) | iso and anteiso BCFAs | Can be the dominant fatty acid type, crucial for membrane function. plos.orgnih.gov |
| Dairy Products (from ruminants) | Various iso and anteiso BCFAs | iso-17:0 is often the most abundant branched-chain fatty acid in many cheeses. researchgate.net |
| Marine Sponges (Higginsia sp.) | Diverse FAMEs identified | Major components are typically straight-chain FAMEs; many minor/unidentified compounds exist. ekb.eg |
| Plants (Orchidaceae) | This compound (anteiso) | Present in floral fragrances. researchgate.net |
| Human Tissues | iso and anteiso BCFAs | Found in skin, vernix caseosa, blood, and brain. plos.org |
Biosynthetic Pathways and Mechanistic Investigations of Methyl 13 Methylpentadecanoate
Elucidation of Fatty Acid Synthase (FAS) Systems in Branched-Chain Fatty Acid Formation
The biosynthesis of fatty acids in bacteria is typically carried out by a Type II dissociated fatty acid synthase (FAS) system, where each reaction is catalyzed by a distinct, monofunctional enzyme. asm.org While the core elongation machinery is conserved, the production of branched-chain fatty acids is determined primarily by the initial priming event. wikipedia.org Unlike the synthesis of straight-chain fatty acids, which almost universally begins with an acetyl-CoA primer, BCFA synthesis is initiated with short, branched-chain acyl-CoA molecules. asm.org The FAS elongation enzymes then sequentially add two-carbon units from malonyl-CoA to this branched primer, resulting in a fatty acid with a methyl branch near its terminus. microbenotes.com
The introduction of the methyl group at what becomes the 13-position of the pentadecanoyl chain is not the result of a methylation event on a pre-existing fatty acid. Instead, the methyl branch is incorporated at the very beginning of the synthesis through the selection of a specific starter unit. The key enzyme governing this selection is β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH. asm.org
In organisms that produce straight-chain fatty acids, such as Escherichia coli, FabH exhibits high specificity for acetyl-CoA as its substrate. asm.org However, in bacteria that produce BCFAs, such as those from the Bacillus genus, the FabH enzyme has a broader substrate specificity and preferentially selects branched-chain acyl-CoAs (e.g., 2-methylbutyryl-CoA) to initiate fatty acid synthesis. asm.org Therefore, the substrate specificity of the FabH enzyme is a critical determinant dictating whether an organism will produce straight-chain or branched-chain fatty acids. asm.org The expression of a Bacillus-derived FabH in E. coli has been shown to result in the production of BCFAs, confirming the enzyme's pivotal role. asm.org
The branched-chain primers required for BCFA synthesis are derived from the catabolism of the three branched-chain amino acids (BCAAs): isoleucine, leucine, and valine. nih.govwikipedia.org These amino acids undergo a two-step conversion to become suitable primers for the FAS system.
Transamination: The first step is a reversible transamination reaction catalyzed by a branched-chain aminotransferase, which removes the amino group from the BCAA to form a branched-chain α-keto acid (BCKA). nih.gov
Oxidative Decarboxylation: The resulting BCKA is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. wikipedia.org This multi-enzyme complex converts the BCKA into its corresponding branched-chain acyl-CoA thioester, which can then be used by FabH to prime fatty acid synthesis. frontiersin.org
The specific BCAA used as the precursor determines the structure of the final fatty acid product. Methyl 13-methylpentadecanoate is an anteiso-fatty acid, which is specifically derived from the catabolism of isoleucine. wikipedia.org
| Precursor Amino Acid | α-Keto Acid Intermediate | Acyl-CoA Starter Unit | Resulting Fatty Acid Series | Example |
| Isoleucine | α-keto-β-methylvaleric acid | 2-methylbutyryl-CoA | Anteiso-series (odd carbons) | 12-Methyl tetradecanoic acid, 13-methylpentadecanoic acid |
| Leucine | α-ketoisocaproate | Isovaleryl-CoA | Iso-series (odd carbons) | 13-Methyl-tetradecanoic acid |
| Valine | α-ketoisovalerate | Isobutyryl-CoA | Iso-series (even carbons) | 14-Methyl-pentadecanoic acid (isopalmitic acid) |
This table summarizes the pathways from branched-chain amino acids to their corresponding fatty acid series. Data sourced from multiple biochemical studies. wikipedia.org
S-Adenosyl Methionine (SAM or AdoMet) is a universal biological methyl donor, providing the methyl group for a vast number of enzymatic methylation reactions that modify DNA, RNA, proteins, and various lipids. amsbio.comelsevier.es In the biosynthesis of certain fatty acids, such as tuberculostearic acid found in Mycobacterium, a methyl group from SAM is indeed transferred onto a pre-formed oleic acid precursor. microbenotes.com
However, in the biosynthetic pathway of anteiso-fatty acids like 13-methylpentadecanoic acid, S-Adenosyl Methionine is not the donor of the methyl branch . The methyl group is an intrinsic part of the carbon skeleton of the isoleucine-derived 2-methylbutyryl-CoA starter unit. wikipedia.org The entire branched four-carbon head of this primer is incorporated at the start of synthesis, and the rest of the fatty acid chain is built upon it. This highlights that nature has evolved distinct strategies for creating methyl-branched lipids: one utilizing branched primers from amino acid catabolism and another employing post-synthesis modification via a methyltransferase. wikipedia.orgamsbio.com
Application of Isotopic Labeling Techniques for Pathway Mapping
Isotopic labeling is a cornerstone technique for elucidating metabolic pathways, allowing researchers to trace the flow of atoms from a precursor to a final product. nih.gov The biosynthesis of this compound from isoleucine can be definitively confirmed using stable isotope tracing. oup.com
In a typical experiment, an organism known to produce the target fatty acid is cultured in a medium containing an isotopically labeled precursor, such as L-isoleucine uniformly labeled with Carbon-13 ([U-¹³C]-isoleucine). biorxiv.org After a period of growth, the organism's lipids are extracted, and the fatty acid methyl esters are analyzed.
The primary analytical methods used are:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the fatty acid methyl esters and fragments them. The mass spectrum of this compound from the labeled experiment will show a higher mass compared to the unlabeled compound, confirming the incorporation of ¹³C atoms from the isoleucine precursor. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can provide more detailed information, revealing the exact positions of the incorporated ¹³C atoms within the fatty acid's carbon skeleton, thereby providing unambiguous proof of the biosynthetic pathway and precursor-product relationship. nih.gov
These tracing experiments provide direct and unequivocal evidence that the branched structure of anteiso-fatty acids originates from the carbon backbone of specific amino acids. nih.gov
Genetic and Proteomic Profiling of Organisms Producing this compound
Modern -omics technologies provide powerful tools to investigate the molecular machinery behind BCFA synthesis. By analyzing the genetic blueprint and protein expression of an organism, scientists can identify the complete set of components required for the production of this compound.
Genetic Profiling (Genomics): By sequencing the genome of a producing organism, researchers can search for and identify the key genes involved in the pathway. This involves bioinformatic searches for homologs of genes known to be essential for BCFA synthesis in other species. nih.gov Key genetic targets include:
Genes encoding the branched-chain α-keto acid dehydrogenase (BCKDH) complex (often found in a bkd operon). frontiersin.org
The gene for the specific β-ketoacyl-ACP synthase III (fabH) that shows a preference for branched-chain acyl-CoA primers. asm.org
Genes for branched-chain aminotransferases. nih.gov
Genes involved in the synthesis of the precursor amino acid, isoleucine (ilv operon). plos.org
Proteomic Profiling: While genomics reveals the potential for a pathway, proteomics confirms that the necessary enzymes are actually being produced by the cell. mdpi.com This is typically done by extracting all proteins from the organism under conditions where BCFAs are being synthesized. The protein mixture is digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The resulting data is searched against a database of predicted proteins from the organism's genome to identify and quantify the proteins present. This approach can confirm the expression of the specific FabH variant, the subunits of the BCKDH complex, and other relevant enzymes, providing a complete picture of the active biosynthetic pathway. mdpi.com
Chemical Synthesis and Derivatization Strategies for Methyl 13 Methylpentadecanoate
Direct Esterification Protocols
Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst to form an ester and water. For Methyl 13-methylpentadecanoate, this requires its parent carboxylic acid, 13-methylpentadecanoic acid.
The classic and most common method for synthesizing fatty acid methyl esters (FAMEs) from free fatty acids (FFAs) is through acid-catalyzed esterification, often referred to as Fischer esterification. nih.gov This process is particularly relevant as a pre-treatment step for feedstocks with high FFA content to prevent soap formation that occurs during alkaline-catalyzed transesterification. nih.gov
The reaction mechanism involves the protonation of the carbonyl oxygen of 13-methylpentadecanoic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a solid acid catalyst. ijcce.ac.irgoogle.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol (B129727). A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the final product, this compound, and regenerates the acid catalyst.
Esterification is a reversible reaction, and to drive the equilibrium towards the product side, an excess of one reactant, typically methanol, is used. nih.gov Another strategy to enhance the yield is the continuous removal of water from the reaction mixture. nih.gov
Table 1: Typical Conditions for Acid-Catalyzed Esterification of Fatty Acids
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Catalyst | Sulfuric Acid (H₂SO₄) | ijcce.ac.ir |
| Methanol to Acid Molar Ratio | Ranges from 6:1 to greater than 10:1 | nih.gov |
| Temperature | 50-65 °C | ijcce.ac.ir |
| Reaction Time | 1 to 3 hours | ijcce.ac.irgoogle.com |
Transesterification Methodologies
Transesterification, or alcoholysis, is a process where an ester is transformed into another ester by reaction with an alcohol. mdpi.com In the context of producing this compound, this typically involves reacting a triglyceride containing 13-methylpentadecanoyl moieties with methanol. This reaction displaces the glycerol (B35011) from the fatty acid chains, producing FAMEs and glycerol as a byproduct. nih.gov This is the predominant reaction in industrial biodiesel production. srsintl.com
Base-catalyzed transesterification is a widely used and efficient method for producing FAMEs from fats and oils. srsintl.com The process uses a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dissolved in methanol to create the corresponding methoxide (B1231860) (e.g., NaOCH₃). srsintl.comgoogle.com
The reaction mechanism begins with the methoxide ion, a potent nucleophile, attacking the electrophilic carbonyl carbon of the triglyceride's ester linkage. srsintl.com This forms a tetrahedral intermediate which then collapses, yielding a FAME (such as this compound) and a diglyceride anion. This process is repeated for the remaining two fatty acid chains on the glycerol backbone, ultimately converting the entire triglyceride molecule into three FAME molecules and one glycerol molecule. google.com The presence of water must be minimized in this process, as it can lead to the saponification (hydrolysis) of the ester, which consumes the catalyst and reduces the yield. srsintl.com
Table 2: Common Catalysts for Base-Catalyzed Transesterification
| Catalyst | Formula | Type | Reference |
|---|---|---|---|
| Sodium Hydroxide | NaOH | Homogeneous | srsintl.com |
| Potassium Hydroxide | KOH | Homogeneous | srsintl.com |
| Sodium Methoxide | NaOCH₃ | Homogeneous | srsintl.com |
| Barium Aluminate | BaAl₂O₄ | Heterogeneous | mdpi.com |
An alternative to chemical catalysis is the use of enzymes, specifically lipases (triacylglycerol acyl hydrolases), to catalyze the transesterification reaction. nih.govmdpi.com This "green" approach offers several advantages, including mild reaction conditions (lower temperature and pressure), no soap formation, and easier separation of the glycerol byproduct. mdpi.comnih.gov Lipases can effectively convert both triglycerides and free fatty acids into FAMEs. mdpi.com
The enzymatic reaction generally follows a two-step mechanism, often the Ping-Pong Bi-Bi mechanism, where the triglyceride is first hydrolyzed to free fatty acids, which are then esterified to form the FAMEs. nih.govmdpi.com A major challenge for the industrial application of enzymatic transesterification is the high cost of lipases. nih.gov This is often addressed by immobilizing the enzyme on a solid support, which allows for enzyme reuse and enhances stability. mdpi.comnih.gov
Table 3: Parameters for Enzymatic Transesterification using Lipases
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Lipase (B570770) Source | Candida sp., Thermomyces lanuginosus | mdpi.commdpi.com |
| Immobilization Support | Polymer monoliths, organic resins | mdpi.comnih.gov |
| Temperature | 35-40 °C | mdpi.com |
| pH | 7.0 | mdpi.com |
| Alcohol:Oil Molar Ratio | 3:1 | mdpi.com |
| Reaction Time | 8-16 hours | mdpi.com |
This compound, as a branched-chain FAME, is a potential component of biodiesel, a renewable fuel composed of a mixture of mono-alkyl esters derived from sources like vegetable oils and animal fats. nih.govmdpi.com The specific composition of biodiesel, including the presence of branched-chain esters, depends heavily on the lipid feedstock. researchgate.net For instance, certain animal fats and microbial oils are known to contain branched-chain fatty acids. lookchem.com
Advanced Synthetic Routes for Stereoisomeric Control
The synthesis methods discussed previously typically result in a racemic mixture of this compound, as the chiral center at the C-13 position is not controlled. nih.govlarodan.com For applications requiring a specific stereoisomer (either R or S), more advanced, multi-step synthetic routes are necessary.
While a specific stereocontrolled synthesis for this compound is not detailed in the provided results, strategies from related syntheses can be illustrative. For example, the synthesis of the similar compound 13-methyl-tetradecanoic acid has been achieved using a Wittig reaction. researchgate.net A plausible stereoselective route could involve starting with a chiral building block or employing a chiral catalyst or auxiliary. One could envision a synthesis beginning with a known chiral synthon that contains the stereocenter, which is then elaborated through chain-elongation steps to build the full carbon skeleton of 13-methylpentadecanoic acid. Subsequent esterification with methanol would yield the enantiomerically pure methyl ester. Such synthetic sequences are common in natural product synthesis and medicinal chemistry but are far more complex and costly than the bulk transesterification methods used for biodiesel.
Preparative Scale Synthesis and Purification Techniques
The synthesis of this compound on a preparative scale, aiming for gram-scale or larger quantities, involves multi-step chemical processes. While direct, single-step syntheses are not commonly reported, routes involving the construction of the branched carbon skeleton followed by esterification are typical. One common strategy begins with commercially available long-chain unsaturated fatty esters. researchgate.net
A general approach for synthesizing iso-fatty acids, which bear a methyl branch on the penultimate carbon, can be adapted for anteiso-isomers like 13-methylpentadecanoic acid. researchgate.net Such syntheses often commence from precursors like methyl undec-10-enoate (B1210307) or long-chain lactones. researchgate.net The core of these methods involves creating the terminal iso- or anteiso- structure through a series of reactions. researchgate.net
Another approach involves the skeletal isomerization of unsaturated fatty acids or their esters. google.com This process utilizes zeolite catalysts at high temperatures (150°C to 350°C) in the presence of water or a lower alcohol, such as methanol. google.com While this method can produce a mixture of branched-chain isomers, it offers a potential route to branched fatty acids from linear unsaturated precursors. google.comresearchgate.net The resulting branched fatty acids would then undergo esterification to yield the methyl ester.
For the synthesis of fatty acid methyl esters (FAMEs) in general, transesterification of triglycerides or esterification of free fatty acids are the most common methods. nih.gov Base-catalyzed transesterification, using catalysts like sodium hydroxide or potassium hydroxide in methanol, is often preferred due to its speed and efficiency at relatively low temperatures (around 60-65°C). nih.govresearchgate.net
Once the crude this compound is synthesized, purification is essential to remove by-products, unreacted starting materials, and catalysts. Common purification techniques for FAMEs include:
Gravity Settling and Washing: After transesterification, the mixture is allowed to settle, separating the ester layer from the glycerol layer. The ester layer is then washed with hot distilled water to remove residual catalysts and other water-soluble impurities. nih.gov
Chromatography: For higher purity, column chromatography is employed. Silica (B1680970) gel or Florisil can be used as the stationary phase, with elution using a solvent system like hexane-diethyl ether. aocs.org Specialized solid-phase extraction (SPE) cartridges are also available for the purification of FAMEs prior to analysis. nacalai.com
Distillation: Fractional distillation under reduced pressure can be used to separate FAMEs based on their boiling points, which is particularly useful for removing both lighter and heavier impurities.
Derivatization Techniques for Enhanced Analytical Characterization
Derivatization is a critical step for the analysis of fatty acids by gas chromatography (GC). The conversion of free fatty acids to their more volatile methyl esters (FAMEs) significantly improves chromatographic resolution and peak shape.
Procedures for Conversion of Free Fatty Acids to Methyl Esters for Chromatographic Analysis
The conversion of 13-methylpentadecanoic acid to its methyl ester for analytical purposes follows well-established protocols for fatty acids. The primary goal is to achieve a quantitative conversion without introducing artifacts. Several common procedures are employed:
Acid-Catalyzed Esterification: This is a widely used method where the free fatty acid is heated with a large excess of methanol in the presence of an acid catalyst. aocs.org Common catalysts include anhydrous hydrogen chloride (typically 5% in methanol), sulfuric acid, or boron trifluoride-methanol complex (BF3-methanol). aocs.org The reaction is typically carried out at temperatures ranging from 60°C to 100°C for a duration of a few minutes to an hour.
Base-Catalyzed Transesterification: While primarily used for converting triglycerides, this method can also esterify free fatty acids if a suitable catalyst system is used. However, acid-catalyzed methods are generally more direct for free fatty acids.
Diazomethane (B1218177) Derivatization: Diazomethane reacts rapidly and quantitatively with carboxylic acids at room temperature to form methyl esters. aocs.org While highly effective, diazomethane is toxic and explosive, requiring special handling procedures. aocs.org This method is often reserved for small-scale preparations where mild reaction conditions are paramount. aocs.org
A general workflow for preparing FAMEs for GC analysis involves dissolving the lipid sample, adding the esterification reagent, heating for the required time, and then extracting the FAMEs into a non-polar solvent like hexane. The extract is then washed, dried, and concentrated before injection into the GC. semanticscholar.org
Selection of Derivatization Reagents and Optimization of Reaction Conditions
The choice of derivatization reagent and the optimization of reaction conditions are crucial for accurate and reliable fatty acid analysis.
Selection of Derivatization Reagents:
The selection of a suitable reagent depends on the nature of the sample and the analytical requirements.
Boron Trifluoride-Methanol (BF3-Methanol): This is a popular and effective reagent for esterifying a wide range of fatty acids. aocs.org It acts as a strong Lewis acid catalyst. However, it is known to potentially produce artifacts with certain compounds, such as methoxy (B1213986) derivatives from butylated hydroxytoluene (BHT), an antioxidant often present in lipid samples. aocs.org
Methanolic HCl: Prepared by bubbling dry HCl gas through methanol, this is considered a "gold standard" reagent. aocs.org It is less prone to artifact formation than BF3-methanol but requires preparation as it is not as readily available commercially in a ready-to-use format.
Methanolic Sulfuric Acid: This is another common acidic catalyst that is effective and relatively inexpensive.
Diazomethane: As mentioned, this is highly efficient but its hazardous nature limits its routine use. aocs.org
The following table summarizes the characteristics of common derivatization reagents:
| Reagent | Advantages | Disadvantages | Typical Reaction Conditions |
| BF3-Methanol | Commercially available, fast reaction | Can produce artifacts, moisture sensitive | 14% solution in methanol, heat at 60-100°C for 5-15 minutes |
| Methanolic HCl | "Gold standard", fewer artifacts | Not readily available commercially, must be prepared fresh | 1-5% HCl in methanol, heat at 60-100°C for 15-60 minutes |
| Methanolic H2SO4 | Inexpensive, effective | Slower reaction times compared to BF3-Methanol | 1-2% H2SO4 in methanol, heat at 60-100°C for 1-2 hours |
| Diazomethane | Fast, quantitative, mild conditions | Highly toxic and explosive, requires special handling | Reaction at room temperature for a few minutes |
Optimization of Reaction Conditions:
To ensure complete derivatization and avoid degradation of the fatty acids, reaction conditions must be carefully optimized.
Temperature and Time: Higher temperatures and longer reaction times can lead to the degradation of polyunsaturated fatty acids. Therefore, the mildest conditions that ensure complete methylation should be used. For saturated branched-chain fatty acids like 13-methylpentadecanoic acid, the risk of degradation is lower than for unsaturated fatty acids.
Reagent Concentration and Ratio: A sufficient excess of the methylating agent (methanol) and catalyst is necessary to drive the reaction to completion.
Solvent: The use of co-solvents like chloroform (B151607) or dichloromethane (B109758) can aid in the dissolution of the lipid sample, but care must be taken to ensure the solvent is free of contaminants like ethanol, which can lead to the formation of ethyl esters. aocs.org
Sample Purity: Impurities in the sample can interfere with the derivatization reaction. It is often necessary to purify the FAMEs after derivatization, for example, by thin-layer chromatography (TLC) or solid-phase extraction (SPE), to remove non-ester contaminants before GC analysis. aocs.orgnacalai.com
The following table outlines key parameters for optimizing the conversion of free fatty acids to FAMEs:
| Parameter | Consideration | Optimized Condition |
| Reaction Temperature | Balance between reaction rate and potential for degradation | 60-100°C; use lower end of the range for sensitive fatty acids |
| Reaction Time | Ensure complete conversion without unnecessary heating | 5 minutes to 2 hours, depending on the reagent and temperature |
| Catalyst Concentration | Sufficient to catalyze the reaction efficiently | Typically 1-14% depending on the reagent |
| Solvent Purity | Avoid side reactions | Use high-purity, anhydrous solvents |
| Post-Reaction Cleanup | Remove impurities for accurate analysis | Neutralization, washing, and/or SPE/TLC purification |
Advanced Analytical Methodologies for the Characterization and Quantification of Methyl 13 Methylpentadecanoate
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry stands as a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs) due to its exceptional sensitivity and specificity. It allows for both the separation of complex mixtures and the detailed structural elucidation of individual components.
Electron Ionization (EI) Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Electron ionization (EI) at 70 eV is a standard method for generating mass spectra of FAMEs. For methyl 13-methylpentadecanoate, the EI mass spectrum provides key information for its identification. The molecular ion ([M]⁺) peak for this compound is observed at a mass-to-charge ratio (m/z) of 270. nih.gov While the molecular ion can sometimes be of low abundance for long-chain esters, its detection is crucial for confirming the molecular weight. nih.govjeol.com
The fragmentation pattern is highly characteristic and aids in distinguishing it from other isomers. Common fragments for FAMEs include the McLafferty rearrangement ion at m/z 74, which is indicative of the methyl ester group, and an ion at m/z 87. nih.govresearchgate.net For branched-chain FAMEs, specific cleavages at the branch point are diagnostic. In the case of this compound, which has an anteiso branching structure, the loss of a sec-butyl group ([M-57]⁺) and an ethyl group ([M-29]⁺) from the molecular ion can be observed, providing evidence for the location of the methyl branch. acs.org Analysis of these characteristic fragments is essential for distinguishing it from its iso and straight-chain counterparts. nih.govbg.ac.rs
Table 1: Key Mass Spectral Fragments for this compound (EI-MS)
| Ion | m/z | Description |
|---|---|---|
| [M]⁺ | 270 | Molecular Ion |
| [M-29]⁺ | 241 | Loss of an ethyl group |
| [M-31]⁺ | 239 | Loss of a methoxy (B1213986) group |
| [M-57]⁺ | 213 | Loss of a sec-butyl group |
| --- | 87 | Characteristic FAME fragment |
Tandem Mass Spectrometry (MS/MS) for Unambiguous Locus of Branching Elucidation in Branched-Chain Fatty Acid Methyl Esters
While EI-MS provides valuable data, co-elution of isomers can still pose a challenge. nih.gov Tandem mass spectrometry (MS/MS) offers a more definitive method for locating the branch point in branched-chain FAMEs. acs.org In this technique, the molecular ion of the FAME is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are specific to the structure of the parent ion.
For methyl-branched FAMEs, CID of the molecular ion leads to enhanced cleavage at the site of the alkyl branch. acs.org This fragmentation provides a clear signature for the position of the methyl group along the fatty acid chain. This method has been successfully applied to differentiate between various iso and anteiso methyl-branched acids, offering an unambiguous determination of the branching locus without the need for derivatization beyond simple methylation. nih.govacs.org This approach is particularly valuable for resolving structurally similar FAMEs that may co-elute chromatographically. nih.gov
Chemical Ionization (CI) Modes for Enhanced Molecular Ion Detection and Quantitative Accuracy
A limitation of EI-MS for some FAMEs, particularly polyunsaturated or long-chain ones, is the low abundance or absence of the molecular ion. jeol.comnih.gov Chemical ionization (CI) is a softer ionization technique that addresses this issue. In CI, a reagent gas is ionized, which then reacts with the analyte molecule, typically through proton transfer, to form a protonated molecule ([M+H]⁺). nih.govtandfonline.com
This process results in significantly less fragmentation and a more abundant ion corresponding to the molecular weight, which is crucial for accurate identification and quantification. nih.govacs.org Different reagent gases can be used to control the extent of fragmentation. For FAMEs, CI can also lead to the formation of adduct ions, such as [M+C₂H₅]⁺, which further aid in confirming the molecular formula. tandfonline.com The enhanced molecular ion detection in CI-MS makes it a more reliable technique for the quantitative analysis of FAMEs compared to EI-MS, where fragmentation can vary with the analyte's structure. nih.govtandfonline.com
Application of Retention Index Systems and Spectral Library Matching for Compound Identification
In addition to mass spectral data, chromatographic retention is a critical parameter for compound identification. Retention index (RI) systems, such as the Kovats retention index, provide a standardized measure of a compound's elution behavior relative to a series of n-alkane standards. nih.govbeilstein-journals.org This allows for the comparison of retention data across different instruments and laboratories, improving the reliability of identification.
The combination of mass spectral matching against established libraries (like NIST) and RI data provides a high degree of confidence in the identification of this compound. nih.govsisweb.com Databases often include both the mass spectra and the linear retention indices of numerous FAMEs on various stationary phases, facilitating more accurate peak assignments in complex chromatograms. sisweb.com
Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis
For quantitative analysis, gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique. researchgate.net The FID offers a wide linear range and high sensitivity for carbon-containing compounds, making it ideal for accurately determining the concentration of FAMEs in a sample. s4science.at
Optimization of Capillary Column Stationary Phases for Branched-Chain Fatty Acid Methyl Ester Resolution (e.g., Biscyanopropyl Phases)
The key to successful GC analysis of complex FAME mixtures, which often contain numerous positional and geometric isomers, is the choice of the capillary column stationary phase. restek.com For the separation of branched-chain FAMEs from their straight-chain and other isomeric counterparts, highly polar stationary phases are required. researchgate.net
Biscyanopropyl polysiloxane stationary phases are particularly effective for this purpose. restek.comchem-agilent.comthermofisher.com These phases provide high selectivity for FAMEs, enabling the resolution of components that differ subtly in their structure, such as cis/trans isomers and branched-chain isomers. restek.comnih.gov The high polarity of biscyanopropyl phases allows for separations based on the degree of unsaturation and the position of double bonds and branch points. chem-agilent.comamericanlaboratory.com The use of long capillary columns (e.g., 100 meters) with these stationary phases can further enhance resolution, which is often necessary for complex biological or food samples. chem-agilent.comnih.gov Optimization of the temperature program is also crucial to achieve the best possible separation of all FAMEs in a given sample. researchgate.net
Table 2: Comparison of GC Column Stationary Phases for FAME Analysis
| Stationary Phase Type | Polarity | Typical Application | Advantages for Branched-Chain FAMEs |
|---|---|---|---|
| Polyethylene Glycol (PEG) | Polar | General FAME analysis | Good separation of shorter-chain FAMEs |
| Biscyanopropyl Polysiloxane | Highly Polar | Separation of complex FAME mixtures, including cis/trans and branched isomers | Excellent resolution of positional and geometric isomers, including branched-chain FAMEs |
Method Validation Parameters: Linearity, Precision, and Reproducibility in Complex Biological and Environmental Samples
The validation of analytical methods is a critical step to ensure the reliability and accuracy of quantitative data for this compound. This process involves establishing key performance characteristics, including linearity, precision, and reproducibility, particularly within the intricate environments of biological and environmental samples. europa.euresearchgate.net
Linearity: The linearity of an analytical method establishes a proportional relationship between the concentration of this compound and the analytical signal. This is typically evaluated by preparing a series of standard solutions at different concentrations and analyzing them. For fatty acid methyl esters (FAMEs), a correlation coefficient (r²) of no less than 0.999 is generally considered to confirm the linearity of the method. mdpi.com A minimum of five concentration levels is recommended to robustly establish linearity. europa.eu
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels:
Repeatability (Intra-assay precision): This measures the precision under the same operating conditions over a short interval of time. europa.eu
Intermediate Precision: This expresses the variation within a laboratory, considering different days, analysts, and equipment. europa.eu For quantitative methods, bias values within ±15% (or ±20% near the limit of quantification) and a precision (RSD) of ≤15% (or 20% near the limit of quantification) are often deemed acceptable. gtfch.org
Reproducibility: Reproducibility assesses the precision of the analytical method across different laboratories. researchgate.net This parameter is crucial for standardizing methods and ensuring that results are comparable regardless of where the analysis is performed. It is the most encompassing measure of precision as it accounts for variations between laboratories, analysts, and equipment. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. longdom.org It provides detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments within the molecule. For a typical fatty acid methyl ester, characteristic signals are observed. researchgate.netlibretexts.org For this compound, the following proton signals are expected:
A singlet for the methoxy group (-OCH₃) protons. researchgate.net
A triplet for the terminal methyl group (-CH₃) of the main chain.
A doublet for the methyl group at the C-13 position.
A multiplet for the methine proton (-CH-) at the C-13 position.
A triplet for the α-carbonyl methylene (B1212753) protons (-CH₂-COO-). researchgate.net
A complex series of multiplets for the numerous methylene groups (-CH₂-) along the fatty acid chain.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule, confirming the carbon skeleton. organicchemistrydata.orgdocbrown.info For this compound, distinct signals would be observed for:
The carbonyl carbon (-COO-) of the ester group.
The methoxy carbon (-OCH₃).
The carbon atom of the terminal methyl group.
The carbon of the methyl group at the C-13 position.
The methine carbon at the C-13 position.
The various methylene carbons along the chain, which may have overlapping signals.
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms, which is essential for confirming the structure of complex molecules. wikipedia.orgrsc.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. libretexts.org For this compound, COSY would show correlations between the methine proton at C-13 and the protons of the adjacent methylene and methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). wikipedia.org It is invaluable for assigning the proton signal to its corresponding carbon atom. Each peak in the HSQC spectrum represents a C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. libretexts.org HMBC is crucial for piecing together the molecular fragments. For instance, it can show a correlation between the methoxy protons and the carbonyl carbon, confirming the ester linkage. It can also establish the position of the branched methyl group by showing correlations between the methyl protons and the carbons in the main chain.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. spectrabase.com For this compound, the IR spectrum would exhibit characteristic absorption bands:
A strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1740-1720 cm⁻¹. researchgate.net
Stretching vibrations for C-H bonds of the methyl and methylene groups are expected in the region of 3000-2850 cm⁻¹. researchgate.net
Bending vibrations for methyl and methylene groups would appear in the 1475-1350 cm⁻¹ range. researchgate.net
The presence of C-O stretching vibrations from the ester group would be observed in the 1300-1000 cm⁻¹ region. researchgate.net
Sample Preparation and Extraction Techniques for Diverse Matrices
The isolation of this compound from complex biological and environmental matrices is a critical prerequisite for accurate analysis. The choice of extraction method depends on the nature of the sample matrix.
Commonly used techniques for extracting fatty acids and their esters include:
Soxhlet Extraction: A classical method involving continuous extraction with an organic solvent, often used for solid samples like agri-food by-products. mdpi.com
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases. The Folch and Bligh and Dyer methods, though traditionally using halogenated solvents, are well-established LLE procedures for lipids. nih.gov Greener alternatives using solvents like methyl tert-butyl ether (MTBE) have been developed. nih.gov
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to adsorb analytes from a sample. uni-due.de It is particularly useful for analyzing volatile and semi-volatile compounds in aqueous matrices and can be coupled directly with gas chromatography. uni-due.de
Following extraction, fatty acids are often derivatized to their more volatile methyl esters (FAMEs) for gas chromatography analysis. This is typically achieved through transesterification using reagents like boron trifluoride in methanol (B129727) (BF₃/MeOH) or acidic methanol. mdpi.comnih.gov
Optimized Lipid Extraction Protocols from Biological and Environmental Samples
The extraction of this compound, which is primarily found esterified within complex lipids in cell membranes and tissues, requires robust protocols that can efficiently lyse cells and solubilize lipids while minimizing degradation and contamination. The choice of method is highly dependent on the sample matrix.
Classical Solvent Extraction Methods:
The most widely adopted methods for lipid extraction are based on solvent partitioning, primarily the Folch and Bligh & Dyer methods. These techniques have been refined over decades to improve lipid recovery from a diverse range of samples. nih.govnih.gov
Modified Folch Method: This method utilizes a chloroform-methanol (2:1, v/v) mixture to achieve a comprehensive extraction of total lipids from tissues. nih.govnih.govresearchgate.net For solid samples like soil or microbial biomass, a modified approach involves homogenizing the sample in a significantly larger volume of the solvent mixture (e.g., 20 times the sample weight) and allowing for an extended extraction period to ensure complete lipid recovery. uvigo.es The resulting monophasic solution is then washed with a salt solution (e.g., 0.9% NaCl) to induce phase separation, with the lower chloroform (B151607) layer containing the purified lipids, including BCFAs. nih.gov Studies have shown this method provides high yields for total fatty acids, including branched-chain saturated fatty acids, from environmental matrices. uvigo.es
Modified Bligh & Dyer Method: Originally developed for fish muscle, this method is particularly effective for samples with high water content, such as bacterial cultures or aquatic samples. nih.govgerli.comawi.de It employs a chloroform-methanol-water system that initially forms a single phase to extract lipids. awi.de Subsequent addition of chloroform and water adjusts the solvent ratio (typically to 1:1:0.9 v/v/v of chloroform/methanol/water) to create a biphasic system, separating the lipids into the lower chloroform layer. gerli.com For bacterial lipid extraction, modifications such as adding solvents in order of increasing polarity have been shown to enhance fatty acid recovery by approximately 30%. gerli.com Using a citrate (B86180) buffer instead of water can also improve the extraction of lipid phosphates from soil samples. jove.com
Modern Extraction Techniques:
To address the limitations of solvent-intensive classical methods, including long extraction times and the use of hazardous solvents, modern techniques have been developed.
Solid-Phase Extraction (SPE): SPE is a valuable technique for both the extraction of lipids from aqueous samples and the cleanup of crude lipid extracts. aocs.orgresearchgate.net For instance, trace levels of fatty acids can be enriched from large volumes of water by passing the sample through a C18 or other suitable sorbent cartridge. aocs.org The retained fatty acids are then eluted with an organic solvent. SPE is also extensively used to fractionate complex lipid extracts, separating neutral lipids, free fatty acids, and polar lipids, which can help in isolating BCFAs before instrumental analysis. awi.dersc.org Aminopropyl-bonded silica (B1680970) columns are commonly used to isolate fatty acids from the total lipid extract. researchgate.net
Supercritical Fluid Extraction (SFE): SFE is a green analytical technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. rsc.orgresearchgate.net By manipulating pressure and temperature, the solvating power of the fluid can be precisely controlled. The low polarity of CO₂ makes it an excellent solvent for lipids. researchgate.net The addition of a polar co-solvent, or modifier, such as methanol or ethanol, can enhance the extraction efficiency of more polar lipids. researchgate.netscirp.org SFE has been successfully applied to extract lipids from complex environmental matrices like soil and archaeological artifacts, often yielding higher recoveries than traditional solvent extraction methods. rsc.orgacs.org
Table 1: Comparison of Optimized Lipid Extraction Protocols for Samples Containing this compound
| Extraction Protocol | Sample Type | Key Optimization Parameters | Advantages | Citations |
|---|---|---|---|---|
| Modified Folch | Biological Tissues, Soil, Sediments, Microbial Biomass | - Chloroform:Methanol (2:1, v/v)
| - High recovery of total lipids
| nih.govnih.govuvigo.es |
| Modified Bligh & Dyer | Bacterial Cultures, Aquatic Samples, High-Water Content Tissues | - Chloroform:Methanol:Water/Buffer system
| - Efficient for wet samples
| gerli.comawi.dejove.com |
| Solid-Phase Extraction (SPE) | Aqueous Samples (Water), Crude Lipid Extracts (for cleanup) | - Selection of appropriate sorbent (e.g., C18, aminopropyl)
| - High selectivity and sample concentration
| awi.deaocs.orgresearchgate.net |
| Supercritical Fluid Extraction (SFE) | Environmental Solids (Soil), Food Products, Natural Products | - CO₂ with polar co-solvents (e.g., methanol)
| - Environmentally friendly ("green")
| rsc.orgresearchgate.netacs.org |
Application of Internal Standards for Analytical Accuracy and Recovery Assessment
The quantitative analysis of this compound by techniques such as gas chromatography-mass spectrometry (GC-MS) is susceptible to variations arising from sample preparation and instrumental drift. To correct for these potential errors and ensure high accuracy, an internal standard (IS) is added to the sample at the beginning of the analytical workflow. nih.govnih.gov An ideal internal standard should have physicochemical properties similar to the analyte but be distinguishable by the detector.
Types of Internal Standards:
Stable Isotope-Labeled Standards: The gold standard for quantitative mass spectrometry is the use of stable isotope-labeled internal standards, such as deuterated (²H) or ¹³C-labeled analogues of the target analyte. lipidmaps.orgnih.gov These standards co-elute with the native analyte during chromatography and exhibit nearly identical chemical behavior during extraction and derivatization. nih.gov The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling highly precise and accurate quantification through the stable isotope dilution method. lipidmaps.org While effective, deuterated standards for specific BCFAs like this compound may not always be commercially available or can be costly. lipidmaps.org
Non-Native Odd-Chain and Branched-Chain Fatty Acids: A common and cost-effective alternative is the use of fatty acids that are not naturally present in the sample being analyzed. nih.gov For many biological systems, odd-chain fatty acids such as pentadecanoic acid (C15:0), heptadecanoic acid (C17:0), or nonadecanoic acid (C19:0) are suitable internal standards because they are typically absent or present at very low levels. nih.govresearchgate.net For the analysis of BCFAs, using a different, non-endogenous BCFA or a fatty acid ethyl ester can also be an effective strategy. researchgate.net For example, when analyzing for iso-C17:0 (15-methylhexadecanoic acid), a structurally different standard like C13:0 or an anteiso-BCFA could be employed. The key is to select a standard that mimics the extraction and derivatization efficiency of this compound.
Recovery Assessment:
Table 2: Internal Standards for the Quantification of this compound
| Internal Standard Type | Specific Examples | Rationale for Use | Analytical Technique | Citations |
|---|---|---|---|---|
| Stable Isotope-Labeled | Deuterated (e.g., C17:0-d33) or 13C-labeled fatty acids | - Highest accuracy and precision
| GC-MS, LC-MS/MS | nih.govlipidmaps.orgnih.gov |
| Odd-Chain Fatty Acids | - Heptadecanoic acid (C17:0)
| - Absent or at very low levels in many samples
| GC-FID, GC-MS | awi.denih.govresearchgate.net |
| Other Non-Native Fatty Acids | - Fatty Acid Ethyl Esters (FAEE)
| - Structurally distinct to avoid co-elution issues with native FAMEs
| GC-MS | researchgate.net |
Biological and Biochemical Activities of Methyl 13 Methylpentadecanoate in Academic Investigations
Antimicrobial Research
Methyl 13-methylpentadecanoate has been identified as a compound with potential antimicrobial properties. cymitquimica.comnih.gov It is a fatty acid methyl ester that has been detected in various plant extracts and has been investigated for its effects against different microorganisms. nih.govharamaya.edu.et
In Vitro Studies on Bacterial Pathogen Inhibition
Research has indicated that extracts containing this compound exhibit inhibitory activity against a range of bacterial pathogens. For instance, extracts from Justicia schimperiana roots, which contain this compound, have shown growth inhibition against both Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria such as Escherichia coli and Salmonella typhi. haramaya.edu.et Similarly, extracts of Grewia pubescens leaves, also containing this compound, demonstrated inhibitory effects on Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomona aeruginosa, Salmonella typhii, and Klebsiellae pneumonae. researchgate.net
In a study involving goat margarine, which was found to contain Methyl pentadecanoate, antibacterial activity was observed against Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, and Bacillus cereus. researchgate.net The highest activity was noted against Salmonella typhimurium. researchgate.net Another study on fixed oils from different parts of Bridelia stipularis showed that the stem, leaf, and root oils had strong activity against E. coli, while the fruit's fixed oil had the highest zone of inhibition against Bacillus cereus. scialert.net
The following table summarizes the inhibitory activities observed in extracts containing this compound against various bacterial strains.
| Bacterial Strain | Source of Extract | Observed Effect |
| Staphylococcus aureus | Justicia schimperiana haramaya.edu.et, Grewia pubescens researchgate.net | Growth Inhibition |
| Streptococcus pyogenes | Justicia schimperiana haramaya.edu.et | Growth Inhibition |
| Escherichia coli | Justicia schimperiana haramaya.edu.et, Grewia pubescens researchgate.net, Goat Margarine researchgate.net, Bridelia stipularis scialert.net | Growth Inhibition |
| Salmonella typhi | Justicia schimperiana haramaya.edu.et, Grewia pubescens researchgate.net | Growth Inhibition |
| Bacillus subtilis | Grewia pubescens researchgate.net | Growth Inhibition |
| Pseudomona aeruginosa | Grewia pubescens researchgate.net, Goat Margarine researchgate.net | Growth Inhibition |
| Klebsiellae pneumonae | Grewia pubescens researchgate.net | Growth Inhibition |
| Salmonella typhimurium | Goat Margarine researchgate.net | Growth Inhibition |
| Bacillus cereus | Goat Margarine researchgate.net, Bridelia stipularis scialert.net | Growth Inhibition |
Modulation of Fungal Growth and Development
In addition to its antibacterial properties, extracts containing this compound have also been studied for their effects on fungal growth. Extracts from Justicia schimperiana roots demonstrated growth inhibition against Aspergillus niger and Aspergillus flavus. haramaya.edu.et The leaf extracts of Grewia pubescens were also effective against several fungal strains, including Candida albicans, Aspergillus niger, Penicillium notatum, and Rhizopus stolonifer. researchgate.net
Furthermore, research on the fatty-acid desaturase gene OsSSI2 in rice has shown its involvement in defense responses against fungal pathogens. apsnet.org While not directly studying this compound, this research highlights the role of fatty acid metabolism in fungal resistance. apsnet.org Studies on Colletotrichum siamense have also identified a fatty acid hydroxylase as a key factor for hyphal growth, suggesting that targeting fatty acid metabolism could be a potential control strategy for filamentous fungi. nih.gov
Antioxidant Research Studies
This compound has been identified in plant extracts that exhibit antioxidant properties. These studies often utilize various assays to evaluate the free radical scavenging capabilities of these extracts.
Assessment of Free Radical Scavenging Activity (e.g., DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to assess antioxidant activity. Several studies have identified this compound in extracts that show significant DPPH free radical scavenging activity.
For instance, a methanol (B129727) extract of Grewia pubescens leaves, which contains this compound, demonstrated significant antioxidant activity with an IC50 of 10.26 µM in a DPPH assay. researchgate.net Similarly, extracts from Atriplex halimus, where this compound was a predominant compound in the aqueous extract, also showed strong antioxidant activity in the DPPH assay. researchgate.netresearchgate.net The oil from Atriplex halimus had an IC50 value of 81.21 ± 0.09 µg/mL. researchgate.net
Other studies on extracts from Anaphalis busua and Pistacia palaestina, which also contain this compound, reported potent antioxidant activity in DPPH assays. tjnpr.orgeurjchem.com The methanolic extract of Anaphalis busua showed an IC50 value of 81.71±1.334 µg/mL. eurjchem.com
The following table presents the DPPH radical scavenging activity of various extracts containing this compound.
| Source of Extract | DPPH Assay Result (IC50) |
| Grewia pubescens (Methanol Extract) researchgate.net | 10.26 µM |
| Atriplex halimus (Oil) researchgate.net | 81.21 ± 0.09 µg/mL |
| Anaphalis busua (Methanol Extract) eurjchem.com | 81.71±1.334 µg/mL |
| Evolvulus alsinoides (Water Extract) nih.gov | 52.43 ± 0.2 μg/mL |
Investigation of Oxidative Stress Mitigation in Cellular and Non-Cellular Models
Research suggests that plant extracts containing this compound may play a role in mitigating oxidative stress. Oxidative stress is implicated in various diseases, and compounds with antioxidant properties can help to counteract its damaging effects. researchgate.net
Studies on Atriplex halimus extracts, which contain this compound, suggest potential therapeutic uses in preventing diseases linked to oxidative stress, such as neurological problems and cardiovascular ailments. researchgate.net The antioxidant properties of these extracts are attributed to their ability to scavenge free radicals. researchgate.net While direct studies on the specific role of this compound in oxidative stress mitigation are limited, its presence in extracts with proven antioxidant capabilities points towards its potential contribution.
Anti-inflammatory Research
This compound has been identified in plant extracts that have been investigated for their anti-inflammatory properties. For example, extracts of Anaphalis busua containing this compound showed potent anti-inflammatory activity. eurjchem.com The methanolic extract of A. busua had an IC50 value of 24.10±0.09 µg/mL in an in vitro anti-inflammatory assay. eurjchem.com
In another study, extracts of Atriplex halimus, which also contain this compound, exhibited inhibition of protein denaturation, a marker of inflammation. researchgate.net The aqueous and ethanolic extracts of A. halimus at a concentration of 300 µg/mL showed 81.4% and 80.2% inhibition of protein denaturation, respectively. researchgate.net
While these studies highlight the anti-inflammatory potential of extracts containing this compound, further research is needed to determine the specific contribution of this compound to the observed effects.
Molecular Mechanisms of Inflammation Pathway Modulation in Experimental Systems
This compound has been identified as a component in extracts investigated for their effects on inflammatory pathways. In silico studies have explored its potential role in modulating key signaling cascades associated with inflammation. One significant pathway identified is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cellular responses to a variety of external stimuli and is involved in inflammation. nih.gov Computational analyses suggest that compounds like this compound, as part of complex natural extracts, may contribute to the regulation of this pathway. nih.gov The mechanism is thought to involve interactions with multiple targets within the pathway, potentially influencing the expression of downstream factors like AP1 and ATF4, which are involved in cellular stress and inflammatory responses. nih.gov Research into the extracts of Atriplex halimus, which contains this compound, has also pointed towards anti-inflammatory potential, further suggesting the compound's involvement in these biological activities. researchgate.net
Antiproliferative and Cytotoxic Research (in non-human biological models and cell lines)
This compound has been identified in various natural extracts that have been evaluated for their antiproliferative and cytotoxic activities against cancer cell lines. mdpi.comwaocp.org These investigations often utilize in vitro assays to determine the efficacy of these compounds in inhibiting cancer cell growth and inducing cell death.
The cytotoxic potential of extracts containing this compound has been tested against several human cancer cell lines, including the colon carcinoma cell line HCT116 and the breast adenocarcinoma cell line MCF7.
HCT116 (Colon Carcinoma): Extracts from Boswellia serrata, which were found to contain methyl 1-methylpentadecanoate (an isomer of this compound), demonstrated significant cytotoxic action against HCT116 cells. waocp.orgmaplespub.com Similarly, a dichloromethane (B109758) fraction of Morus alba containing various compounds showed antiproliferative activity against HCT116 cells, with an IC50 value of 32.3 µg/ml. innovareacademics.in
MCF7 (Breast Adenocarcinoma): The MCF7 cell line, which is an estrogen receptor-positive line, is widely used in breast cancer research. culturecollections.org.uk A glyceride containing a 13-methylpentadecanoyl acyl moiety, isolated from the Red Sea sponge Theonella mirabilis, was evaluated for its cytotoxic activity against MCF-7 cells, showing an IC50 value of 5.18 μg/mL. mdpi.com Methanolic extracts of Rhizophora mucronata, which also contain methyl-branched fatty acid esters, showed moderate anticancer effects on MCF-7 cells with an IC50 of 138 ± 4 μg/mL for the stem extract and 158 ± 10 μg/mL for the leaf extract. mdpi.comresearchgate.net Furthermore, a dichloromethane fraction of Morus alba displayed potent activity against MCF7 cells, with an IC50 value of 43.9 µg/ml. innovareacademics.in
| Source Material/Fraction | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Glyceride from Theonella mirabilis | MCF7 | 5.18 µg/mL | mdpi.com |
| Rhizophora mucronata (Stem Extract) | MCF7 | 138 ± 4 µg/mL | mdpi.comresearchgate.net |
| Rhizophora mucronata (Leaf Extract) | MCF7 | 158 ± 10 µg/mL | mdpi.comresearchgate.net |
| Morus alba (DCM Fraction) | HCT116 | 32.3 µg/mL | innovareacademics.in |
| Morus alba (DCM Fraction) | MCF7 | 43.9 µg/mL | innovareacademics.in |
A crucial aspect of anticancer research is determining the selectivity of a compound, meaning its ability to target cancer cells while sparing normal, non-transformed cells. Research on extracts containing this compound has included assessments against normal cell lines.
Extracts from the mangrove Rhizophora mucronata were tested against normal human lung fibroblast cells (WI-38). mdpi.comresearchgate.net The leaf and stem extracts showed very low cytotoxicity towards these normal cells, with high IC50 values of 932 ± 30 μg/mL and 629 ± 3 μg/mL, respectively. mdpi.com This indicates a high selectivity index, suggesting the extracts are significantly more toxic to cancer cells like CaCo-2 and MCF-7 than to normal cells. mdpi.comresearchgate.net
In another study, the dichloromethane (DCM) fraction of Morus alba was tested on the human normal immortalized skin fibroblast cell line (BJ1). innovareacademics.in This fraction, which was cytotoxic to HCT116 and MCF7 cancer cells, showed no cytotoxic effect on the normal BJ1 cells at concentrations up to 100 µg/ml. innovareacademics.in Similarly, studies on novel benzo[a]phenoxazine compounds used the normal colon mucosal epithelial cell line (NCM460) and the normal foreskin fibroblast cell line (BJ-5ta) as controls, which proved to be the most resistant to the compounds compared to colorectal and breast cancer cell lines. semanticscholar.org
| Source Material/Fraction | Cell Line | Cell Type | IC50 Value | Reference |
|---|---|---|---|---|
| Rhizophora mucronata (Stem Extract) | MCF-7 | Breast Cancer | 138 ± 4 µg/mL | mdpi.comresearchgate.net |
| WI-38 | Normal Lung Fibroblast | 629 ± 3 µg/mL | mdpi.com | |
| Morus alba (DCM Fraction) | MCF7 | Breast Cancer | 43.9 µg/ml | innovareacademics.in |
| BJ1 | Normal Skin Fibroblast | >100 µg/ml | innovareacademics.in |
Role in Lipid Metabolism and Biochemical Pathways (non-clinical focus)
This compound is a branched-chain fatty acid methyl ester. caymanchem.comlarodan.com Branched-chain fatty acids are known to be integrated into cellular lipid metabolism, influencing the composition and properties of complex lipids.
In vitro studies using 3T3-L1 adipocytes have provided insights into how branched-chain precursors are utilized in fatty acid synthesis. semanticscholar.org The catabolism of branched-chain amino acids (BCAAs) like valine and isoleucine produces propionyl-CoA, a key building block for odd-chain fatty acids. semanticscholar.org Isotope tracing experiments have shown that BCAA catabolism contributes significantly to the synthesis of odd-chain fatty acids, such as pentadecanoic acid (C15:0). semanticscholar.org This suggests that precursors like 13-methylpentadecanoic acid can be integrated into the fatty acid pool and potentially undergo elongation and desaturation processes, similar to other fatty acids, contributing to the synthesis of more complex lipids. The incorporation of odd-chain and branched-chain fatty acids can alter the physical properties of cell membranes. pnas.org For instance, the introduction of pentadecanoic acid into fission yeast was shown to increase the saturation level of acyl chains in glycerophospholipids, leading to significant changes in the structure of the endoplasmic reticulum. pnas.org
The metabolic fate of fatty acid esters like this compound is generally expected to begin with hydrolysis into the corresponding fatty acid (13-methylpentadecanoic acid) and methanol. scbt.com The resulting fatty acid can then enter cellular metabolic pathways. Studies on adipocytes have demonstrated a direct link between the catabolism of BCAAs and the synthesis of odd-chain fatty acids. semanticscholar.org Specifically, labeled valine and isoleucine were shown to be significant contributors to the lipogenic propionyl-CoA pool, which is a direct precursor for C15:0 synthesis. semanticscholar.org This indicates a high capacity of certain cell types, like adipocytes, to metabolize BCAAs and channel the products into fatty acid synthesis, including the formation of branched-chain fatty acids. semanticscholar.org The presence of this compound has been detected in various biological systems, including baboon liver and microalgae, indicating its involvement in natural metabolic pathways. caymanchem.comtargetmol.com
Exploration as a Biochemical Marker in Research Contexts
The exploration of fatty acids as biomarkers is an active area of research, driven by the need for more specific and sensitive indicators of disease presence, progression, and response to therapy. Branched-chain fatty acids, in particular, have garnered attention due to their origins from microbial metabolism and their potential to reflect alterations in the host's microbiome or metabolic state.
Studies on its Potential as a Biomarker in Experimental Disease Models (e.g., comparison to 14-methylpentadecanoic acid as a biomarker for rheumatoid arthritis)
A comprehensive review of published research reveals a significant gap in the investigation of this compound as a potential biomarker. There are no available studies that directly assess its utility as a marker in experimental models of diseases such as rheumatoid arthritis.
In contrast, its isomer, 14-methylpentadecanoic acid (also known as isopalmitic acid), has been identified in metabolomic studies as a potential biomarker for rheumatoid arthritis. targetmol.comnih.gov For instance, a study involving the global metabolite profiling of synovial fluid from patients with rheumatoid arthritis and other inflammatory joint diseases identified isopalmitic acid as one of twenty metabolites that could potentially distinguish rheumatoid arthritis from other conditions. targetmol.com This has led to its classification as a biomarker for the disease in some chemical databases. targetmol.comnih.govresearchgate.netebi.ac.uk
However, this level of investigation has not been extended to this compound. While the compound has been identified in various natural sources, including plant extracts and microorganisms, its role as a specific indicator of a pathological state in animal or human models has not been established. wiley.combiomol.comfrontiersin.org
The absence of comparative data means that no detailed research findings or data tables can be generated to illustrate a direct comparison between this compound and 14-methylpentadecanoic acid as biomarkers for rheumatoid arthritis or any other disease. Further research is required to determine if this compound holds any potential as a biochemical marker and how it might compare to other related fatty acids.
Ecological Significance and Environmental Research of Methyl 13 Methylpentadecanoate
Environmental Distribution and Fate in Terrestrial and Aquatic Ecosystems
The presence and distribution of methyl 13-methylpentadecanoate in the environment are intrinsically linked to microbial communities. As a component of the cell membranes of certain bacteria, its detection in environmental matrices such as soil and sediment serves as an indicator of the presence and biomass of these microorganisms. nih.govsemanticscholar.orgnih.gov
In Terrestrial Ecosystems:
In soil environments, anteiso-fatty acids, including the parent acid of this compound, are recognized as significant biomarkers for specific groups of bacteria, particularly Gram-positive bacteria. ijfans.org The analysis of fatty acid methyl ester (FAME) profiles from soil samples allows researchers to characterize microbial communities. For instance, studies have shown that the major fatty acids in certain soil bacteria, such as Bacillus species, are iso and anteiso branched-chain fatty acids. The relative abundance of these markers can provide insights into the microbial community structure and how it is influenced by environmental factors or amendments like biochar. ijfans.org The degradation of these branched-chain fatty acids in soil is a critical aspect of their environmental fate. While many straight-chain fatty acids are readily biodegradable, the branched nature of anteiso-fatty acids can influence their persistence. Anaerobic degradation pathways for branched fatty acids have been identified in sediment, suggesting that under certain conditions, these compounds can be mineralized. nih.govresearchgate.net The degree and position of branching can affect the efficiency of beta-oxidation, the primary degradation mechanism. nih.gov
In Aquatic Ecosystems:
Similarly, in aquatic environments, the presence of this compound and other anteiso-fatty acids is indicative of bacterial contributions to the organic matter in sediments and the water column. mdpi.com These compounds can be used as markers to trace the input of bacterial biomass in aquatic food webs. mdpi.com The analysis of FAMEs in wastewater treatment systems has also been employed to characterize aerobic, facultatively aerobic, and anaerobic bacterial communities, with branched-chain fatty acids serving as key indicators for certain groups. nih.govresearchgate.net The degradation of branched-chain fatty acids in anaerobic aquatic sediments is carried out by consortia of bacteria, including those that perform beta-oxidation and methanogenesis. nih.gov
A summary of environments where the parent fatty acid of this compound has been identified as a biomarker is presented below.
| Ecosystem | Environmental Matrix | Associated Microbial Group | Research Focus |
| Terrestrial | Soil | Gram-positive bacteria (e.g., Bacillus) | Microbial community structure, impact of soil amendments. |
| Terrestrial | Soil | General bacterial communities | Identification of microbial source trackers. researchgate.net |
| Aquatic | Sediment | Anaerobic bacteria | Biodegradation pathways, contribution to organic matter. nih.govmdpi.com |
| Aquatic | Wastewater | Aerobic and anaerobic bacteria | Characterization of microbial communities in treatment systems. nih.gov |
Potential Role in Inter-Species Chemical Communication and Ecological Interactions
Chemical communication is a fundamental aspect of ecological interactions, and fatty acid derivatives are known to play diverse roles as semiochemicals (signaling chemicals). wikipedia.orgnih.gov While direct evidence for this compound as a specific semiochemical is limited, its properties and biological origin suggest potential involvement in such interactions.
Microbial Interactions:
Bacteria are known to produce a wide array of volatile organic compounds (VOCs) that can act as signaling molecules in inter- and intra-species communication. tamu.edu Short-chain volatile fatty acids produced by bacteria have been shown to influence the growth of other microorganisms. tamu.eduresearchgate.netmdpi.com Given that this compound is derived from bacterial fatty acids, it is plausible that it, or its volatile precursors and degradation products, could play a role in structuring microbial communities through chemical signaling. These signals could be involved in processes such as quorum sensing, biofilm formation, or antagonistic interactions.
Insect-Microbe and Plant-Microbe Interactions:
Insects utilize a complex language of chemical cues for communication, with many pheromones being derived from fatty acids. nih.gov The cuticular lipids of insects, which play a role in preventing desiccation and in chemical communication, can contain branched-chain hydrocarbons. researchgate.net It is conceivable that this compound, as a microbial product, could be encountered by insects in their environment and elicit a behavioral response, acting as a kairomone (a signal that benefits the receiver but not the emitter). Furthermore, the composition of an insect's gut microbiome can influence its chemical profile and recognition by nestmates, highlighting the intricate link between microbes and insect chemical ecology. researchgate.net
In the context of plant-soil interactions, soil microbes play a crucial role in plant growth and health. mdpi.com The exchange of chemical signals between plants and rhizosphere microorganisms is a key aspect of these relationships. Lipids and their derivatives are involved in plant-microbe communication, influencing processes such as defense responses and symbiotic associations. researchgate.net The presence of specific bacterial fatty acid profiles, including anteiso-fatty acids, in the soil could potentially influence plant responses to the microbial community.
Contribution to the Composition of Environmental Organic Matter and Aerosols
Environmental organic matter is a complex mixture of compounds from various sources, and microbial lipids are a significant component. This compound, as a stable ester of a bacterial fatty acid, can contribute to this organic matter pool in soils, sediments, and water.
The presence of fatty acids in atmospheric aerosols, particularly in fine particulate matter (PM2.5), is well-documented. sae.org These fatty acids can originate from both biological and anthropogenic sources and can influence the physical and chemical properties of aerosols. While research has often focused on straight-chain fatty acids, the potential contribution of branched-chain fatty acids from microbial sources is an area of emerging interest. Given that bacteria containing anteiso-fatty acids are ubiquitous in terrestrial and aquatic environments, it is plausible that this compound could be aerosolized along with soil dust or sea spray and contribute to the composition of organic aerosols. The analysis of fatty acids in PM2.5 can provide insights into the sources of particulate matter, and the detection of specific branched-chain fatty acids could serve as a tracer for airborne microbial material.
Development of Methodologies for Environmental Monitoring and Analysis
The accurate detection and quantification of this compound in complex environmental samples require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful method for the analysis of fatty acid methyl esters (FAMEs). nih.govgcms.cznih.govntnu.no
Sample Preparation and Derivatization:
A crucial step in the analysis of fatty acids is their conversion to a more volatile and less polar form, typically through esterification to form FAMEs. For the analysis of this compound that already exists as a methyl ester, direct extraction may be possible. However, to analyze the parent fatty acid (13-methylpentadecanoic acid) alongside its ester, a derivatization step is necessary. Common derivatization reagents include boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl. ntnu.no The choice of derivatization method can influence the efficiency of the reaction and the accuracy of quantification.
Chromatographic Separation and Detection:
GC is used to separate the complex mixture of FAMEs based on their volatility and interaction with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, which provides information on their molecular weight and fragmentation patterns, allowing for confident identification and quantification. The use of a triple quadrupole MS in multiple reaction monitoring (MRM) mode can enhance the selectivity and sensitivity of the analysis, which is particularly useful for detecting trace amounts of specific FAMEs in complex environmental matrices. chromatographyonline.com
Advanced Analytical Techniques:
Stable isotope probing (SIP) is a powerful technique used in microbial ecology to trace the flow of substrates into the biomass of specific microorganisms. nih.govnih.govcaister.comresearchgate.net By providing a 13C-labeled substrate to an environmental sample, researchers can track the incorporation of the heavy isotope into the fatty acids of metabolically active bacteria. The analysis of 13C-labeled this compound would provide definitive evidence of its production by active bacterial populations. This technique offers a functional perspective beyond simply detecting the presence of the compound. nih.govresearchgate.net
The table below summarizes common analytical techniques used for the analysis of fatty acid methyl esters in environmental samples.
| Analytical Technique | Principle | Application for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio and fragmentation pattern. researchgate.netsemanticscholar.org | Primary method for identification and quantification in soil, water, and air samples. nih.govgcms.cznih.govntnu.no |
| Derivatization (e.g., with BF3-methanol) | Converts fatty acids to their methyl esters to increase volatility for GC analysis. | Necessary for analyzing the parent fatty acid alongside the methyl ester. |
| Stable Isotope Probing (SIP) | Uses substrates enriched with stable isotopes (e.g., 13C) to trace metabolic activity. nih.govnih.govcaister.comresearchgate.net | To identify the specific microorganisms responsible for the production of 13-methylpentadecanoic acid in an environment. nih.govnih.gov |
Future Research Directions and Unaddressed Challenges in Methyl 13 Methylpentadecanoate Studies
Development of Highly Enantioselective and Stereocontrolled Synthetic Approaches for Specific Methyl 13-methylpentadecanoate Isomers
The presence of a chiral center at the 13th carbon position of this compound means it can exist as (R) and (S) enantiomers. The biological activities of these stereoisomers can differ significantly, necessitating the development of synthetic methods that can produce each isomer with high purity. Future research must move beyond the synthesis of racemic mixtures to focus on highly enantioselective and stereocontrolled approaches.
One promising avenue involves the use of substituted oxazolines as substrates for carbon-carbon bond formation, a method that has been applied to the synthesis of related racemic methyl-branched fatty acids. iaea.org A key challenge is to adapt such methods for asymmetric synthesis. Another strategy could involve enzymatic resolutions. For instance, the enantioselective synthesis of the related (R)-3-hydroxy-14-methylpentadecanoate has been accomplished through lipase (B570770) resolution, providing a template for accessing specific stereoisomers. escholarship.org Further exploration of chiral catalysts and enzymatic processes is critical for producing specific isomers of this compound for detailed biological evaluation. A potential synthetic strategy could adapt the thiophene (B33073) chain elongation synthesis, which allows for the selective introduction of substituents. iaea.org
Table 1: Potential Strategies for Stereocontrolled Synthesis
| Synthetic Strategy | Key Features & Challenges | Relevant Precedents |
|---|---|---|
| Asymmetric Catalysis | Utilizes chiral catalysts (e.g., metal complexes with chiral ligands) to guide the formation of one enantiomer over the other. Requires development of catalysts specific to the fatty acid structure. | General principles of asymmetric synthesis. |
| Enzymatic Resolution | Employs enzymes like lipases that selectively react with one enantiomer in a racemic mixture, allowing for separation. escholarship.org | Synthesis of (R)-3-hydroxy-14-methylpentadecanoate. escholarship.org |
| Chiral Pool Synthesis | Starts from a naturally occurring chiral molecule and modifies it to achieve the target structure. Requires identifying a suitable and accessible starting material. | Synthesis of various natural products. |
| Substituted Oxazolines | Involves the alkylation of an anion of a 2-substituted oxazoline. iaea.org The challenge lies in developing a stereocontrolled version of this alkylation step. | Synthesis of 14-phenyl-2-(R,S)-methyltetradecanoic acid. iaea.org |
Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Effects
Understanding how the specific structural features of this compound relate to its biological activity is a paramount challenge. Comprehensive Structure-Activity Relationship (SAR) studies are required to deconstruct the roles of the methyl branch, the chain length, and the stereochemistry. Initial SAR studies on related depsipeptide antibiotics have shown that the hydrophobic lipid chain is essential for antibacterial activity. escholarship.org
Future work should involve the synthesis of a series of analogs to probe these structural elements systematically. For instance, analogs could be created by:
Varying the position of the methyl group along the fatty acid chain.
Synthesizing and testing the pure (R) and (S) enantiomers.
These analogs could then be tested in various biological assays, such as α-glucosidase inhibition assays, which have been used to evaluate other natural compounds. wiley.com The insights gained would be invaluable for designing novel molecules with tailored properties, potentially for pharmaceutical or industrial applications. lookchem.com
Application of Advanced "Omics" Technologies (e.g., Metabolomics, Lipidomics) for Holistic Biological Context
To fully grasp the biological significance of this compound, it must be studied within a holistic biological context. Advanced "omics" technologies, particularly metabolomics and lipidomics, offer powerful tools for this purpose. neurolipidomics.com These approaches can provide an unbiased, high-throughput measurement of a vast number of metabolites and lipids in a biological system, revealing the global impact of the compound. neurolipidomics.comcas.cz
Future studies could employ cell culture models treated with this compound. neurolipidomics.com By comparing the metabolomic and lipidomic profiles of treated versus untreated cells, researchers can identify which metabolic pathways are perturbed. neurolipidomics.commdpi.com This can help elucidate its mechanism of action, identify potential biomarkers of exposure or effect, and understand its role in broader metabolic networks. cas.cz Large-scale lipidomics studies, for example, have successfully identified changes in lipid profiles in response to various conditions, providing a framework for how to approach the study of this specific branched-chain fatty acid. cas.czmdpi.com
Exploration of Biosynthetic Enzyme Engineering for Production of Novel Branched-Chain Fatty Acid Methyl Ester Analogs
The microbial production of branched-chain fatty acid methyl esters (FAMEs) represents a sustainable alternative to chemical synthesis. A significant future direction is the engineering of biosynthetic enzymes and pathways to produce not only this compound but also a diverse range of novel analogs. d-nb.infoconicet.gov.ar Researchers have successfully engineered Escherichia coli to produce fatty acid branched-chain esters (FABCEs) by combining fatty acid and branched-chain amino acid biosynthetic pathways. d-nb.inforesearchgate.net
A key enzyme in this process is a promiscuous wax ester synthase (WS/DGAT), which can esterify various fatty acyl-CoAs with different alcohols. d-nb.inforesearchgate.net Further research could focus on:
Enzyme Engineering: Modifying the substrate specificity of enzymes like WS/DGAT or the enzymes from the mycocerosic acid biosynthetic pathway of Mycobacterium tuberculosis to accept different chain-length fatty acids or to incorporate multiple methyl branches. conicet.gov.arnih.gov
Pathway Optimization: Fine-tuning the expression of genes in engineered pathways to increase the yield and purity of the desired product.
Host Engineering: Developing and optimizing microbial hosts, such as E. coli or yeast, for robust and scalable production of these novel FAMEs. d-nb.info
Table 2: Key Enzymes in Engineered Biosynthesis of Branched-Chain Esters
| Enzyme/Complex | Origin | Role in Biosynthesis | Reference |
|---|---|---|---|
| Wax Ester Synthase (WS/DGAT) | Acinetobacter baylyi ADP1 | Catalyzes the esterification of fatty acyl-CoAs with alcohols to form esters. d-nb.inforesearchgate.net | d-nb.info |
| FadD28, Mas, PapA5 | Mycobacterium tuberculosis | A polyketide synthase-based system that enables the biosynthesis of multi-methyl-branched fatty acids and their esterification. conicet.gov.arnih.gov | conicet.gov.arnih.gov |
| Branched-chain α-keto acid dehydrogenase (BKDH) | Various Bacteria | Catalyzes the oxidative decarboxylation of branched-chain α-keto acids to form the primers for branched-chain fatty acid synthesis. frontiersin.orgasm.org | frontiersin.org |
| FabH | Staphylococcus aureus | Primes the branched-chain acyl-CoAs for elongation by the fatty acid synthase (FASII) system. asm.org | asm.org |
Advanced Computational Modeling and Molecular Dynamics Simulations for Mechanistic Insights
Advanced computational methods provide a powerful lens for examining molecular interactions and properties that are difficult to probe experimentally. For this compound, molecular dynamics (MD) simulations can offer profound mechanistic insights. For example, atomistic simulations of lipid bilayers containing branched-chain fatty acids have been used to provide quantitative support for the hypothesis that these lipids increase membrane fluidity. acs.org Such simulations can reveal how the inclusion of this compound affects membrane thickness, ordering, viscosity, and bending modulus. acs.org
Future computational studies could focus on:
Membrane Interactions: Simulating the behavior of this compound within different model membranes to predict its effect on lipid rafts and domain formation. acs.org
Protein Docking: Modeling the interaction of this compound with specific enzymes or receptor proteins to predict binding affinities and guide SAR studies. wiley.com
Property Prediction: Developing models to predict the thermophysical properties (e.g., density, viscosity, vapor pressure) of this and related FAMEs, which is crucial for applications like biodiesel development. researchgate.netresearchgate.net
Integration with Systems Biology Approaches to Understand Network-Level Interactions
Beyond its direct molecular targets, the effects of this compound are likely propagated through complex biological networks. A systems biology approach, which integrates experimental data from "omics" studies with computational modeling, is essential for understanding these network-level interactions. wiley.com Branched-chain fatty acids (BCFAs) are known to be integrated into cellular metabolism through pathways like fatty acid oxidation and are synthesized from branched-chain amino acids. wiley.comnih.gov
Future research should aim to build network models that describe how this compound influences the broader metabolic and signaling landscape. Studies in model organisms like C. elegans have shown that a BCFA-rich diet can impact development, reproduction, and lifespan by modulating signaling pathways like AMPK and promoting lipid accumulation. biorxiv.org In bacteria like S. aureus, BCFAs are integral to membrane composition and can modulate the activity of virulence regulatory systems. asm.org By integrating data on gene expression, protein levels, and metabolite concentrations, systems biology can help to unravel the complex, multi-level regulatory role of this molecule.
Investigation of this compound in Emerging Biotechnological Applications
The unique structure of this compound suggests potential for its use in various biotechnological applications. lookchem.com The presence of the methyl branch can alter physical properties like the melting point and cloud point, which is a desirable trait for biofuels intended for use in colder climates. d-nb.inforesearchgate.net
Key areas for future investigation include:
Biofuels: Systematically evaluating the fuel properties of this compound and its analogs, produced via metabolic engineering, as advanced biodiesel components. lookchem.comd-nb.info
Bio-based Materials: Exploring its use as a precursor for the synthesis of specialty chemicals, such as surfactants, lubricants, and polymers. lookchem.com The unique branching could impart novel properties to these materials.
Cosmetics: Investigating its properties as an emollient or moisturizing agent in cosmetic formulations, where its branched structure could provide unique textural and skin-feel characteristics. lookchem.com
By pursuing these research avenues, the scientific community can unlock a deeper understanding of this specific molecule and harness its potential for a variety of innovative applications.
Q & A
Q. What are the key analytical techniques for characterizing Methyl 13-methylpentadecanoate in complex biological or synthetic mixtures?
To identify and quantify this compound in mixtures, researchers should employ hyphenated techniques such as gas chromatography-mass spectrometry (GC-MS) for separation and molecular fingerprinting, coupled with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For example, in studies of fermented plant materials, GC-MS has been used to detect this ester at concentrations of 0.550 µg/g, distinguishing it from co-eluting compounds like 2-pentyl undecyl ester . Quantification requires calibration with certified reference standards and validation of detection limits.
Q. What are the common synthetic routes for this compound, and what intermediates are typically involved?
Synthesis often involves esterification of 13-methylpentadecanoic acid with methanol under acid catalysis (e.g., H₂SO₄) or enzymatic methods. Key intermediates include the free fatty acid (13-methylpentadecanoic acid, CAS 20121-96-4) and its activated forms (e.g., acyl chlorides). Purity optimization requires fractional distillation or preparative chromatography, with final product verification via melting point analysis (reported range: 290–292 K) and FT-IR to confirm ester carbonyl peaks .
Q. How can researchers ensure the reproducibility of thermodynamic data for this compound?
Reproducibility demands strict adherence to standardized protocols for measuring properties like vapor pressure (ΔvapH° = 86.6 ± 0.8 kJ/mol) and melting points. Use NIST-traceable instruments and report uncertainties (e.g., ±0.3 K for Tfus). Discrepancies in literature values (e.g., Tfus ranging from 290–292 K) arise from impurities or calibration errors; thus, researchers should cross-validate results using differential scanning calorimetry (DSC) and comparative studies .
Q. What safety protocols are essential when handling this compound in laboratory settings?
While not classified as hazardous under EU regulations, standard precautions include using fume hoods to minimize inhalation risks and wearing nitrile gloves to prevent skin contact. Emergency procedures should follow guidelines for ester compounds, including eye irrigation with saline and consultation with poison control centers (e.g., EU emergency number: 112) .
Q. How is this compound documented in chemical databases, and what identifiers are critical for literature searches?
Key identifiers include CAS RN 5487-50-3 , molecular formula (C₁₇H₃₄O₂), and IUPAC name. Researchers should cross-reference databases like NIST Chemistry WebBook for thermodynamic data and use platforms like Dryad or Dataverse to locate open-access datasets, ensuring proper citation formats (e.g., Dataset ID, author, DOI) .
Advanced Research Questions
Q. How can contradictions in reported melting points (Tfus) of this compound be systematically resolved?
Conflicting Tfus values (e.g., 290 K vs. 292 K) require meta-analysis of experimental conditions. Factors like sample purity (≥98%), heating rates, and instrument calibration (e.g., NIST-traceable thermocouples) must be scrutinized. Researchers should replicate studies using high-purity standards and publish raw DSC thermograms to enable peer validation .
Q. What experimental design considerations are critical when investigating the biological activity of this compound in microbial systems?
Studies should include negative controls (e.g., solvent-only treatments) and dose-response assays to distinguish specific effects from background noise. For example, in lactic acid bacteria research, concentrations ≤0.55 µg/g showed no growth inhibition, while higher doses altered metabolic profiles. Statistical power analysis (e.g., ANOVA with post-hoc tests) is essential to confirm significance .
Q. What strategies optimize the chromatographic separation of this compound from structurally similar esters?
Use reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) to resolve co-eluting esters like methyl 14-methylpentadecanoate (CAS 5129-60-2). Adjusting column temperature (e.g., 40°C) and flow rates (1.0 mL/min) improves peak symmetry. Confirm identity with tandem MS/MS fragmentation patterns .
Q. How can computational modeling predict the physicochemical behavior of this compound in non-polar solvents?
Apply molecular dynamics simulations using force fields (e.g., CHARMM36) to estimate solubility parameters and diffusion coefficients. Validate predictions against experimental vapor pressure data (e.g., logP = 6.33 at 400 K) and phase diagrams. Software like Gaussian 16 can model ester conformations and intermolecular interactions .
Q. What are the best practices for archiving and sharing datasets involving this compound to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance?
Datasets should include raw chromatograms, spectral libraries, and metadata (e.g., instrument settings, calibration curves). Use repositories like Zenodo or Figshare, assigning DOIs and adhering to FORCE11 data citation standards. Document preprocessing steps (e.g., baseline correction) in machine-readable formats (JSON/Markdown) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
